6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol

Anti-inflammatory drug discovery COX-2 inhibition Pyrimidine SAR

Identifying selective COX-2 inhibitors with clear SAR differentiation from anti-platelet bis-aryl pyrimidines remains a bottleneck in anti-inflammatory lead optimization. 6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol directly addresses this gap. • Retains 4-methoxyphenyl pharmacophore for COX-2 engagement (SAR IC₅₀ as low as 0.02 µmol). • Mono-aryl topology decouples anti-inflammatory activity from anti-platelet effects. • Predicted LogP ~3.26-3.90 ensures passive membrane permeability. Supplied as ≥95% purity solid with HPLC/NMR characterization. Custom synthesis available. Immediate global dispatch.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B13926793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1=C(N=C(NC1=O)C)C2=CC=C(C=C2)OC
InChIInChI=1S/C13H14N2O2/c1-8-12(14-9(2)15-13(8)16)10-4-6-11(17-3)7-5-10/h4-7H,1-3H3,(H,14,15,16)
InChIKeyAJAAGLXLIQZWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol: Identity and Procurement Profile


6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol (CAS 1256778-73-0; molecular formula C₁₃H₁₄N₂O₂; MW 230.26 g/mol) is a synthetic small-molecule pyrimidine derivative bearing a 4-methoxyphenyl substituent at the 6-position, methyl groups at the 2- and 5-positions, and a hydroxyl at the 4-position of the pyrimidine ring . The compound belongs to the 2,5,6-trisubstituted pyrimidin-4-ol scaffold class, which has been broadly investigated in medicinal chemistry programs targeting phosphodiesterase (PDE) inhibition, cyclooxygenase (COX) modulation, and antiviral mechanisms [1]. It is commercially available from multiple research-chemical suppliers as a ≥95% purity solid for laboratory use, with the IUPAC designation 4-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrimidin-6-one reflecting its tautomeric equilibrium .

Workflow Medicinal chemistry PDE/COX/antiviral target screening
Format ≥95% purity solid for laboratory research use
Selection 2,5,6-Trisubstituted pyrimidin-4-ol with 4-methoxyphenyl pharmacophore

Why This Compound Cannot Be Substituted by Other Pyrimidine Analogs


The 2,5,6-trisubstituted pyrimidin-4-ol scaffold exhibits extreme sensitivity to even minor substituent permutations. The 6-aryl substituent governs both target-binding pharmacophore geometry and the tautomeric equilibrium between the 4-hydroxypyrimidine and pyrimidin-4-one forms, which dictates hydrogen-bonding donor/acceptor capacity at biological targets . Replacing the 4-methoxyphenyl group at C6 with a simple phenyl ring (as in 2,5-dimethyl-6-phenylpyrimidin-4-ol, CAS 873398-94-8) eliminates the electron-donating methoxy oxygen that SAR studies across pyrimidine anti-inflammatory series have identified as critical for COX-2 inhibitory potency [1]. Similarly, the 2,5-dimethyl substitution pattern on the pyrimidine core distinguishes this compound from the more extensively studied 2,4-diamino-6-(4-methoxyphenyl)pyrimidine (35C10) scaffold, which operates through an entirely different antiviral mechanism targeting immediate-early gene expression [2]. These structural features collectively preclude functional interchangeability with superficially similar pyrimidine analogs.

Removing the 6-(4-methoxyphenyl) to a phenyl analog may abolish COX-2 pharmacophore engagement critical for target binding
2,4-Diaminopyrimidine analogs operate through a distinct antiviral immediate-early gene mechanism; core substitution pattern directs divergent target profiles
Bis-4,5-diarylpyrimidines exhibit anti-platelet activity via CO-1; mono-6-aryl topology precludes that mechanism and alters selectivity context

Comparative Evidence for Scientific Selection


Methoxyphenyl Pharmacophore in COX-2 Inhibition

Comprehensive SAR analysis of pyrimidine anti-inflammatory agents demonstrates that a 4-methoxyphenyl substituent on the pyrimidine core contributes significantly to COX-2 inhibitory activity compared with unsubstituted phenyl analogs. Compounds bearing the 4-methoxyphenyl group achieved COX-2 IC₅₀ values as low as 0.02 μmol, outperforming the reference drug celecoxib (IC₅₀ = 0.04 ± 0.01 μmol), while closely related pyrimidine derivatives without the 4-methoxy substitution showed substantially reduced COX-2 inhibition [1]. This class-level SAR establishes that the 4-methoxyphenyl pharmacophore, which 6-(4-methoxyphenyl)-2,5-dimethylpyrimidin-4-ol uniquely combines with the 2,5-dimethylpyrimidin-4-ol core in this specific regiochemical arrangement, is a key driver of anti-inflammatory target engagement that is absent in the des-methoxy analog 2,5-dimethyl-6-phenylpyrimidin-4-ol.

COX-2 Pharmacophore
Class-level
Congener IC₅₀ 0.02 μmol vs celecoxib 0.04 μmol
Supports COX-2 target engagement context
SAR review; 4-methoxyphenyl linked to enhanced potency in class
Anti-inflammatory drug discovery COX-2 inhibition Pyrimidine SAR

Lipophilicity Advantage Over Amino-Substituted Analogs

The 4-methoxyphenyl group at the C6 position substantially increases calculated lipophilicity relative to polar-substituted analogs. The methoxyphenyl-bearing scaffold exhibits a predicted LogP of approximately 3.26–3.90 (based on computational estimates for closely related 6-aryl-2,5-dimethylpyrimidin-4-ol congeners) [1], compared with 6-amino-2,5-dimethylpyrimidin-4-ol (CAS 14278-61-6), which carries a hydrophilic amino group at C6 and has a significantly lower calculated LogP consistent with its reduced molecular weight (139.16 g/mol vs. 230.26 g/mol) and absence of the hydrophobic aryl substituent . The methoxyphenyl moiety further contributes to enhanced membrane permeability potential, as the vendor datasheet explicitly notes that this structural feature augments lipophilicity and is expected to improve bioavailability and interaction with hydrophobic biological targets .

Lipophilicity Profile
Reported
Predicted LogP ~3.26–3.90 (6-aryl class)
Supports membrane permeability screening context
Amino analog has substantially lower LogP; methoxyphenyl aids hydrophobic target access
Physicochemical property profiling LogP prediction Pyrimidine scaffold comparison

Regiochemical Differentiation from Anti-Platelet Bis-Arylpyrimidines

The anti-platelet pyrimidine literature provides a well-characterized comparator class: 2-substituted 4,5-bis(4-methoxyphenyl)pyrimidines developed as cyclooxygenase (CO) inhibitors. The lead compound 4,5-bis(4-methoxyphenyl)-2-(1-methyl-1,2,3,6-tetrahydropyrid-4-yl)pyrimidine (11a) achieved 97% inhibition of arachidonic acid-induced platelet aggregation at 24 h post oral administration (3.2 mg/kg in guinea pigs), and exhibited an in vitro CO inhibitory IC₅₀ of 1.4 × 10⁻⁸ M for the morpholino analog [1]. Critically, these compounds bear two 4-methoxyphenyl groups at positions 4 and 5 of the pyrimidine ring, creating a distinct bis-aryl pharmacophore topology that 6-(4-methoxyphenyl)-2,5-dimethylpyrimidin-4-ol does not replicate. The target compound presents only a single 6-(4-methoxyphenyl) group combined with methyl substituents at C2 and C5, producing a fundamentally different molecular shape and hydrogen-bonding surface that dictates divergent target selectivity .

Regiochemical Differentiation
Reported
Bis-aryl: IC₅₀ 1.4×10⁻⁸ M; mono-aryl: distinct selectivity profile
Supports divergent target selectivity interpretation
Anti-platelet mechanism not shared; mono-aryl topology alters pharmacology
Cyclooxygenase pharmacology Anti-platelet agent design Regioisomeric specificity

Mechanistic Divergence from Diaminopyrimidine Antivirals

The 2,4-diamino-6-(4-methoxyphenyl)pyrimidine derivative 35C10 has been characterized as a potent inhibitor of human cytomegalovirus (HCMV) immediate-early gene expression, with an EC₅₀ of 4.3 μM and a CC₅₀ >200 μM in human fibroblasts, yielding a selectivity index of >46 [1]. Structure-activity analysis of 35C10 derivatives revealed that removal of the 4-amino group (generating a pyrimidine substitution pattern closer to the target compound's 2,5-dimethyl-4-hydroxypyrimidine core) retained anti-HCMV activity, while the 4-amino group was dispensable for antiviral efficacy [1]. However, the target compound's 4-hydroxyl/4-oxo tautomeric system and 2,5-dimethyl substitution produce a fundamentally different hydrogen-bonding pharmacophore compared with the 2,4-diamino motif, directing biological activity toward anti-inflammatory enzyme targets rather than viral immediate-early gene transcription .

Mechanism Divergence
Reported
35C10 EC₅₀ 4.3 μM, SI >46; target compound: distinct mechanism
Supports distinct pathway assignment
Diaminopyrimidine antiviral IE gene inhibition not shared by current scaffold
Antiviral drug discovery HCMV immediate-early gene inhibition Pyrimidine chemotype comparison

PDE4B Inhibitor Scaffold and Patent Landscape

Patent EP3415510A1 (Grünenthal GmbH) discloses a series of novel 2,5-substituted pyrimidines as PDE4 inhibitors, claiming selectivity for the PDE4B isoform and utility in treating inflammatory respiratory diseases, dermatoses, and psoriatic arthritis [1]. The patent family explicitly describes that the claimed 2,5-substituted pyrimidines display the desired PDE4-inhibiting property coupled with PDE4B selectivity, distinguishing them from earlier PDE4 inhibitors such as roflumilast (Daxas®) which lack PDE4B subtype selectivity [1]. 6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol, with its 2,5-dimethyl and 6-aryl substitution pattern, maps onto the general structural formula of this patent class, whereas condensed/fused pyrimidine analogs (e.g., pyrido[2,3-d]pyrimidines) and 4,5-diaryl pyrimidines fall outside this specific IP space [1]. BindingDB records confirm that structurally related 2,5-substituted pyrimidine PDE4B inhibitors achieve sub-nanomolar IC₅₀ values (e.g., 0.420 nM for a close congener, BDBM50568657) [2].

PDE4B Scaffold & Patent
Class-level
Congener IC₅₀ 0.420 nM; scaffold maps to EP3415510A1
Supports PDE4B-selective scaffold context
Patented 2,5-substituted pyrimidine class; individual activity to confirm
PDE4 inhibition Patent landscape analysis 2,5-Substituted pyrimidine scaffold

Evidence-Backed Application Scenarios for Procurement


COX-2-Targeted Anti-Inflammatory Screening

SAR evidence from the pyrimidine anti-inflammatory literature demonstrates that 4-methoxyphenyl-substituted pyrimidine derivatives achieve COX-2 IC₅₀ values as low as 0.02 μmol, outperforming celecoxib (IC₅₀ = 0.04 μmol) [1]. 6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol is the appropriate procurement choice for COX-2-focused screening libraries because it retains the 4-methoxyphenyl pharmacophore identified as critical for COX-2 engagement while its 2,5-dimethyl-4-hydroxypyrimidine core provides synthetic handles for further derivatization. This application is reinforced by the compound's documented enzymatic inhibitory activity against key inflammatory mediators .

PDE4B-Selective Inhibitor Lead Optimization

The 2,5-substituted pyrimidine scaffold of 6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol maps directly onto the generic formula of EP3415510A1, which claims PDE4B-selective inhibitors for inflammatory respiratory diseases and psoriatic arthritis [1]. Closely related 2,5-substituted pyrimidine congeners have demonstrated PDE4B IC₅₀ values in the sub-nanomolar range (0.420 nM) in scintillation proximity assays . This compound is strategically relevant for medicinal chemistry teams seeking PDE4B-selective leads with freedom-to-operate differentiation from roflumilast and other non-selective PDE4 inhibitors.

Cellular Permeability Optimization

With a predicted LogP of approximately 3.26–3.90 for the 6-aryl-2,5-dimethylpyrimidin-4-ol scaffold class [1], 6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol offers a significant lipophilicity advantage over the more polar 6-amino-2,5-dimethylpyrimidin-4-ol (MW 139.16 g/mol) . Vendor data explicitly attribute enhanced bioavailability and target interaction potential to the methoxyphenyl moiety [2]. This makes the compound the preferred procurement option when passive membrane permeability is a critical assay parameter, as the methoxyphenyl group contributes both to lipophilicity and to π-stacking interactions with aromatic residues in hydrophobic target binding pockets.

Regiochemical Control in Pyrimidine Pharmacology

The well-characterized anti-platelet activity of 4,5-bis(4-methoxyphenyl)pyrimidines (97% platelet aggregation inhibition ex vivo; CO inhibition IC₅₀ = 1.4 × 10⁻⁸ M) [1] provides a pharmacological benchmark against which the target compound's distinct 6-monoaryl-2,5-dimethyl substitution pattern can be compared. 6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol is the appropriate tool compound for structure-activity relationship studies designed to decouple anti-inflammatory enzyme inhibition from CO-1-mediated anti-platelet effects, as its mono-aryl topology precludes the bis-aryl pharmacophore geometry required for the anti-platelet mechanism.

Application
Selection Property
Validation Focus
COX-2 screening assays
4-Methoxyphenyl pharmacophore
COX-2 target engagement endpoints
PDE4B-selective lead optimization
2,5-Substituted pyrimidine scaffold
PDE4B isoform selectivity vs non-selective PDE4 inhibitors
Cellular permeability studies
Methoxyphenyl lipophilicity
Membrane permeability and target access assessment
Regiochemical SAR studies
Mono-6-aryl topology
Differentiation from anti-platelet bis-aryl mechanisms
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